molecular formula C8H5Br2NO4 B14151686 2-Bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone CAS No. 683274-87-5

2-Bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone

Cat. No.: B14151686
CAS No.: 683274-87-5
M. Wt: 338.94 g/mol
InChI Key: XYDNCXCWVAALDC-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5Br2NO4. It is a brominated derivative of ethanone, characterized by the presence of both bromine and nitro functional groups on a phenyl ring.

Preparation Methods

The synthesis of 2-Bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone typically involves the bromination of 2-hydroxy-4-nitroacetophenone. The reaction is carried out in refluxing acetic acid, yielding the desired product with a moderate yield . Industrial production methods may involve similar bromination reactions, optimized for higher yields and purity.

Chemical Reactions Analysis

2-Bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Common reagents and conditions used in these reactions include dioxane dibromide for bromination, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation .

Scientific Research Applications

2-Bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone exerts its effects depends on its application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and nitro groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone include:

Properties

CAS No.

683274-87-5

Molecular Formula

C8H5Br2NO4

Molecular Weight

338.94 g/mol

IUPAC Name

2-bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone

InChI

InChI=1S/C8H5Br2NO4/c9-3-7(12)5-1-4(10)2-6(8(5)13)11(14)15/h1-2,13H,3H2

InChI Key

XYDNCXCWVAALDC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)O)[N+](=O)[O-])Br

Origin of Product

United States

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